Cas no 94192-16-2 (3-3-(3-Methylphenyl)-1,2,4-oxadiazol-5-ylpropanoic Acid)

3-(3-Methylphenyl)-1,2,4-oxadiazol-5-yl)propanoic acid is a heterocyclic carboxylic acid derivative featuring a 1,2,4-oxadiazole core substituted with a 3-methylphenyl group. This compound is of interest in medicinal chemistry and pharmaceutical research due to its potential as a versatile intermediate in the synthesis of bioactive molecules. The 1,2,4-oxadiazole moiety contributes to its stability and ability to participate in hydrogen bonding, while the propanoic acid group enhances solubility and reactivity for further functionalization. Its structural features make it suitable for applications in drug discovery, particularly in the development of enzyme inhibitors or receptor modulators. The compound exhibits favorable physicochemical properties for experimental and industrial-scale synthesis.
3-3-(3-Methylphenyl)-1,2,4-oxadiazol-5-ylpropanoic Acid structure
94192-16-2 structure
Product Name:3-3-(3-Methylphenyl)-1,2,4-oxadiazol-5-ylpropanoic Acid
CAS No:94192-16-2
MF:C12H12N2O3
MW:232.235282897949
CID:1074729
PubChem ID:3159247
Update Time:2025-06-11

3-3-(3-Methylphenyl)-1,2,4-oxadiazol-5-ylpropanoic Acid Chemical and Physical Properties

Names and Identifiers

    • 3-(3-(m-Tolyl)-1,2,4-oxadiazol-5-yl)propanoic acid
    • 3-(3-m-Tolyl-[1,2,4]oxadiazol-5-yl)-propionic acid
    • 3-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]propanoic acid
    • 3-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]propanoic acid(SALTDATA: FREE)
    • 94192-16-2
    • MFCD07186380
    • DTXSID30390168
    • AKOS000134784
    • 3-(3-(m-Tolyl)-1,2,4-oxadiazol-5-yl)propanoicacid
    • CS-0321689
    • FT-0677705
    • SCHEMBL6324430
    • BS-36522
    • CHEMBL2442690
    • ALBB-021263
    • 1,2,4-Oxadiazole-5-propanoic acid, 3-(3-methylphenyl)-
    • DB-029016
    • 3-3-(3-Methylphenyl)-1,2,4-oxadiazol-5-ylpropanoic Acid
    • MDL: MFCD07186380
    • Inchi: 1S/C12H12N2O3/c1-8-3-2-4-9(7-8)12-13-10(17-14-12)5-6-11(15)16/h2-4,7H,5-6H2,1H3,(H,15,16)
    • InChI Key: XODDCJFEBMABKW-UHFFFAOYSA-N
    • SMILES: O1C(CCC(=O)O)=NC(C2C=CC=C(C)C=2)=N1

Computed Properties

  • Exact Mass: 232.08479225g/mol
  • Monoisotopic Mass: 232.08479225g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 4
  • Complexity: 273
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2
  • Topological Polar Surface Area: 76.2Ų

3-3-(3-Methylphenyl)-1,2,4-oxadiazol-5-ylpropanoic Acid Security Information

  • HazardClass:IRRITANT

3-3-(3-Methylphenyl)-1,2,4-oxadiazol-5-ylpropanoic Acid Pricemore >>

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Additional information on 3-3-(3-Methylphenyl)-1,2,4-oxadiazol-5-ylpropanoic Acid

Comprehensive Overview of 3-3-(3-Methylphenyl)-1,2,4-oxadiazol-5-ylpropanoic Acid (CAS No. 94192-16-2): Properties, Applications, and Research Insights

The compound 3-3-(3-Methylphenyl)-1,2,4-oxadiazol-5-ylpropanoic Acid (CAS No. 94192-16-2) is a specialized organic molecule featuring a unique 1,2,4-oxadiazole core linked to a 3-methylphenyl group and a propanoic acid side chain. This structural configuration endows it with distinct chemical and biological properties, making it a subject of interest in pharmaceutical research, material science, and agrochemical development. Its systematic name, though complex, highlights its functional groups, which are critical for its reactivity and potential applications.

In recent years, the demand for heterocyclic compounds like 1,2,4-oxadiazoles has surged due to their versatility in drug discovery. Researchers frequently explore derivatives of 3-3-(3-Methylphenyl)-1,2,4-oxadiazol-5-ylpropanoic Acid for their potential as enzyme inhibitors, antimicrobial agents, or anti-inflammatory compounds. The presence of the oxadiazole ring, known for its metabolic stability and hydrogen-bonding capacity, enhances the molecule's bioavailability, a key factor in medicinal chemistry.

From a synthetic perspective, the preparation of CAS No. 94192-16-2 often involves multi-step organic reactions, including cyclization and carboxylation processes. Advanced techniques such as microwave-assisted synthesis and catalyzed coupling reactions have been employed to improve yield and purity. These methods align with the growing emphasis on green chemistry, a trending topic in scientific communities aiming to reduce environmental impact.

The compound's physicochemical properties, such as solubility, melting point, and stability under various pH conditions, are frequently studied to optimize its formulation in drug delivery systems. For instance, its carboxylic acid moiety allows for salt formation, enhancing solubility—a feature highly valued in pharmaceutical excipients. Such characteristics are often discussed in forums focusing on drug formulation challenges and bioavailability enhancement.

Beyond pharmaceuticals, 3-3-(3-Methylphenyl)-1,2,4-oxadiazol-5-ylpropanoic Acid has garnered attention in material science. Its aromatic and heterocyclic structure contributes to thermal stability, making it a candidate for high-performance polymers or coating materials. This aligns with industry trends toward sustainable materials and functional additives, topics frequently searched in engineering databases.

Analytical characterization of this compound typically involves NMR spectroscopy, mass spectrometry, and HPLC, techniques central to modern chemical analysis. Data from these methods are crucial for quality control, especially in compliance with Good Manufacturing Practices (GMP), a regulatory focus area for many manufacturers.

In summary, CAS No. 94192-16-2 represents a multifaceted compound with broad applicability. Its study intersects with cutting-edge research areas like targeted drug design, green synthesis, and advanced material engineering, ensuring its relevance in both academic and industrial settings. As scientific inquiries evolve, this molecule will likely remain a key player in addressing challenges across multiple disciplines.

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